molecular formula C8H7NO3S2 B12129632 7-Benzothiazolesulfonic acid, 2-methyl-

7-Benzothiazolesulfonic acid, 2-methyl-

Cat. No.: B12129632
M. Wt: 229.3 g/mol
InChI Key: SUIXLMAPRKCFIS-UHFFFAOYSA-N
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Description

7-Benzothiazolesulfonic acid, 2-methyl- is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzothiazolesulfonic acid, 2-methyl- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of methanesulfonic acid and silica gel as a medium for the condensation reaction . The reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of 7-Benzothiazolesulfonic acid, 2-methyl- may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Benzothiazolesulfonic acid, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzothiazoles .

Scientific Research Applications

7-Benzothiazolesulfonic acid, 2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzothiazolesulfonic acid, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolesulfonic acid
  • 6-Methyl-2-benzothiazolesulfonic acid
  • 2-Aminobenzenethiol derivatives

Uniqueness

7-Benzothiazolesulfonic acid, 2-methyl- is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7NO3S2

Molecular Weight

229.3 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C8H7NO3S2/c1-5-9-6-3-2-4-7(8(6)13-5)14(10,11)12/h2-4H,1H3,(H,10,11,12)

InChI Key

SUIXLMAPRKCFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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